molecular formula C19H22N2O3 B2431992 Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate CAS No. 1164564-63-9

Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate

Cat. No.: B2431992
CAS No.: 1164564-63-9
M. Wt: 326.396
InChI Key: YWKKQEUYOYROKW-JXMROGBWSA-N
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Description

Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring, a styryl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate typically involves multi-step organic reactions. One common method is the Wittig reaction, which is used to form the styryl group. The process begins with the preparation of a phosphonium salt from a bromide precursor and triphenylphosphine in toluene . This intermediate is then reacted with an aldehyde to form the desired styryl compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-purity reagents is essential to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyridazine ring positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate involves its interaction with specific molecular targets. The compound’s styryl group can participate in π-π interactions with aromatic residues in proteins, while the pyridazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate can be compared with other pyridazine derivatives, such as:

  • Ethyl 2-(3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate
  • Ethyl 2-(3-(4-ethylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate

These compounds share similar structural features but differ in the substituents on the styryl group. The presence of different substituents can influence the compound’s reactivity, biological activity, and physical properties, making this compound unique in its applications and effects.

Properties

IUPAC Name

ethyl 2-[6-oxo-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]pyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-4-24-19(23)13-21-18(22)12-11-17(20-21)10-7-15-5-8-16(9-6-15)14(2)3/h5-12,14H,4,13H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKKQEUYOYROKW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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